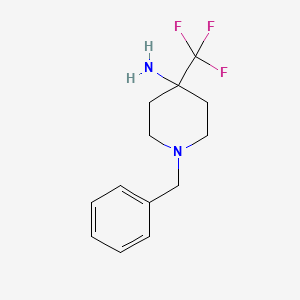

1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon and are substituted with one or more fluorine atoms. In contemporary chemical research, these compounds are of paramount importance, particularly in the development of pharmaceuticals and agrochemicals. chemicalbook.com The introduction of fluorine can dramatically alter a molecule's properties. researchgate.net

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and often increasing the half-life of a drug. spectrabase.com

Lipophilicity: Fluorine can enhance a molecule's ability to pass through cell membranes, which can improve its bioavailability. mdpi.com

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of a drug. researchgate.net

pKa Alteration: Fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution. researchgate.net

Despite these advantages, the synthesis of fluorinated heterocycles can be challenging, often requiring specialized reagents and reaction conditions. lookchem.com

Central Role of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.govproactivemr.com Its ubiquity is due to its versatility as a scaffold for building complex, three-dimensional molecules with diverse biological activities. nih.gov Piperidine derivatives are found in a wide array of drugs, targeting conditions from neurological disorders to infectious diseases. nih.govchemicalbook.com

The piperidine scaffold offers several advantages in drug design:

It can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties.

Its saturated, non-planar structure provides access to a greater chemical space compared to flat aromatic systems.

The nitrogen atom can act as a key interaction point with biological targets and can be modified to control the molecule's basicity and solubility.

Structural Characteristics and Chemical Significance of 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine within Advanced Fluorinated Piperidine Architectures

This compound is a specific example of a fluorinated piperidine that combines the key features of both the piperidine scaffold and fluorine chemistry. Its structure consists of a piperidine ring with a benzyl (B1604629) group attached to the nitrogen atom, and both a trifluoromethyl group and an amino group attached to the same carbon at the 4-position.

The chemical significance of this compound lies in the unique combination of its structural components:

The 4-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful modulator of a molecule's properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability and cell membrane permeability.

The 4-Amino Group: This primary amine provides a site for further chemical modification and can act as a key hydrogen bond donor or acceptor in interactions with biological targets. The presence of the adjacent trifluoromethyl group is expected to lower the basicity of this amine.

While specific research on the synthesis and application of this compound is not extensively documented in publicly available literature, its structure suggests it is a valuable building block in medicinal chemistry. The synthesis of its precursor, 1-Benzyl-4-piperidone, is well-established, often involving a one-pot reaction from benzylamine (B48309) and an acrylate, followed by cyclization and decarboxylation. chemicalbook.comchemicalbook.com The introduction of the trifluoromethyl and amino groups at the 4-position would likely proceed through a multi-step synthesis from this piperidone precursor.

Based on the known activities of related compounds, this compound could be investigated for a variety of therapeutic applications, including as an intermediate for creating novel anticancer or antiviral agents. mdpi.comresearchgate.netnih.gov

Below are some of the predicted physicochemical properties for a closely related analog, 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine, which highlight the influence of the fluorinated benzyl group.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 258.29 g/mol |

| Boiling Point | 293.9 ± 40.0 °C |

| pKa | 10.09 ± 0.20 |

| LogP | 3.27 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(trifluoromethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)12(17)6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVQQBOHTCOVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Trifluoromethyl Piperidin 4 Ylamine and Analogous Fluorinated Piperidines

Strategic Approaches to the Piperidine (B6355638) Ring System Construction

The construction of the piperidine ring is a fundamental step in the synthesis of these complex molecules. Several methodologies have been established, each with its own advantages and applications.

Reductive Amination Routes from Piperidinone Precursors

Reductive amination of piperidinone precursors is a widely used and versatile method for the synthesis of 4-aminopiperidine (B84694) derivatives. This approach typically involves the reaction of a piperidinone with an amine in the presence of a reducing agent. For the synthesis of analogues of the target compound, 1-benzyl-4-piperidone can be reacted with an amine, followed by reduction to yield the corresponding 4-aminopiperidine. A double reductive amination of a diformyl intermediate with fluoroalkylamines has also been demonstrated as an efficient method for constructing fluorine-containing piperidine γ-amino acid derivatives. researchgate.net

A general scheme for this process is outlined below:

Scheme 1: General Reductive Amination from Piperidinone PrecursorsSource: Adapted from various sources describing reductive amination protocols.

This method's efficiency is often high, and it allows for the introduction of a diverse range of substituents at the 4-position of the piperidine ring.

Dearomatization-Hydrogenation (DAH) Processes from Fluoropyridine Precursors

The dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors represents a powerful strategy for the synthesis of fluorinated piperidines. nih.govspringernature.com This one-pot process typically utilizes a rhodium catalyst to facilitate the dearomatization of the pyridine (B92270) ring, followed by hydrogenation to yield the saturated piperidine. nih.govspringernature.com This method is highly diastereoselective, leading to the formation of all-cis-(multi)fluorinated piperidines. nih.gov

A key advantage of the DAH process is the ability to control the stereochemistry of the resulting fluorinated piperidine. nih.gov However, the process can be sensitive to the purity of reagents and solvents. nih.gov An alternative approach involves the direct heterogeneous hydrogenation of fluoropyridines using a palladium catalyst, which offers a robust and simple method for accessing these valuable compounds. nih.govacs.org

| Catalyst System | Precursor | Product | Key Features |

| Rhodium(I) complex and pinacol (B44631) borane (B79455) | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Highly diastereoselective, one-pot process nih.govnih.gov |

| Heterogeneous Palladium | Fluoropyridines | cis-selective fluorinated piperidines | Robust, tolerates other heteroaromatic systems nih.govacs.org |

Table 1: Catalyst Systems for Dearomatization-Hydrogenation of Fluoropyridines

This methodology has been successfully applied to the synthesis of fluorinated analogues of commercial drugs. nih.gov

Ring Expansion Methodologies from Pyrrolidine (B122466) Derivatives

Ring expansion of pyrrolidine derivatives provides another elegant route to the piperidine scaffold. This strategy is particularly useful for the synthesis of piperidines with specific substitution patterns that may be difficult to achieve through other methods. One such method involves the ring expansion of trifluoromethylated pyrrolidines to the corresponding piperidines. nih.govresearchgate.net This can be achieved via the formation and subsequent rearrangement of an aziridinium (B1262131) intermediate. nih.gov

The synthesis of 2-CF3-piperidines has been reported starting from 1-tosyl-2-(trifluoromethyl)aziridine, which is alkylated and then undergoes a ring-expansion protocol. nih.govresearchgate.net This method allows for the introduction of various functionalized side chains. nih.gov

Intermolecular and Intramolecular Cyclization Strategies for Nitrogen-Containing Substrates

Cyclization reactions of nitrogen-containing substrates are fundamental to the synthesis of piperidines. Both intermolecular and intramolecular strategies are employed, offering diverse pathways to the piperidine ring. nih.gov

Intramolecular Cyclization: In this approach, a single molecule containing both the nitrogen atom and a reactive moiety undergoes cyclization to form the piperidine ring. nih.gov A variety of methods are utilized, including:

Radical Cyclization: This involves the cyclization of a radical intermediate. nih.gov

Aza-Michael Reaction: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive Amination/Aza-Michael Reaction Sequence: A robustly diastereoselective method for constructing complex polysubstituted piperidine ring systems. acs.org

Copper-Catalyzed Intramolecular C-H Amination: This method allows for the synthesis of piperidines from N-fluoride amides. acs.org

Electroreductive Cyclization: The cyclization of an imine with a terminal dihaloalkane can be achieved electrochemically. researchgate.netbeilstein-journals.org

Intermolecular Cyclization: This strategy involves the reaction of two or more separate molecules to form the piperidine ring. A notable example is the [5 + 1] annulation, which often employs reductive amination. nih.gov

[4+2] Cycloaddition Reactions in Piperidine Synthesis

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful tool for the construction of six-membered rings, including piperidines. This approach involves the reaction of a diene with a dienophile. In the context of piperidine synthesis, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly relevant.

A one-pot formal [4+2] cycloaddition approach has been developed for the synthesis of substituted piperidines by heating a mixture of substituted N-benzyl gamma-chloropropylamines with conjugated alkynoates or alkynones. nih.govresearchgate.net Intramolecular nitrone dipolar cycloadditions have also been utilized to synthesize all-cis-2,3,6-trisubstituted piperidines. iupac.org

Advanced Techniques for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (CF3) group can significantly enhance the biological activity of a molecule. Several advanced techniques have been developed for the efficient incorporation of this important functional group.

Direct C-H trifluoromethylation of heterocycles is a highly sought-after transformation. pnas.orgnih.gov This can be achieved using a benchtop stable trifluoromethyl radical source, which is effective for a broad range of heteroaromatic systems. pnas.orgnih.gov Photocatalysis has also emerged as a powerful tool for direct C-H trifluoromethylation. researchgate.net

Several electrophilic trifluoromethylating reagents have been developed, including:

Togni's Reagents: These hypervalent iodine compounds are effective for the trifluoromethylation of a wide range of nucleophiles. wikipedia.orgenamine.netrsc.org Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a commonly used example. wikipedia.orgenamine.net

Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are also powerful electrophilic trifluoromethylating agents. tcichemicals.comrsc.orgenamine.netacs.orgbeilstein-journals.org Umemoto Reagent IV exhibits higher reactivity than earlier versions. tcichemicals.com

The choice of trifluoromethylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

| Reagent Type | Example | Key Features |

| Hypervalent Iodine Reagents | Togni Reagent II | Electrophilic trifluoromethylation of various nucleophiles wikipedia.orgenamine.net |

| Dibenzothiophenium Salts | Umemoto Reagent IV | Highly reactive electrophilic trifluoromethylating agent tcichemicals.com |

| Radical Source | Sodium triflinate (Langlois' reagent) with an oxidant | Direct C-H trifluoromethylation of heterocycles pnas.orgnih.gov |

Table 2: Common Reagents for Trifluoromethyl Group Incorporation

Direct Trifluoromethylation Methods

Direct trifluoromethylation of pre-existing piperidine rings is a challenging but desirable approach. One notable method involves the Mannich reaction, which has shown considerable utility in introducing a trifluoromethyl (Tfm) group into saturated or aromatic heterocyclic compounds. eurekaselect.comresearchgate.netbenthamdirect.com This reaction can be applied to prepare various derivatives of piperidine-based alkaloids with a trifluoromethyl group at the α-position. eurekaselect.comresearchgate.netbenthamdirect.com The versatility of this method allows for further substitutions at other positions of the piperidine ring, such as C-4 and C-6, with a range of saturated and aromatic groups. eurekaselect.comresearchgate.netbenthamdirect.com

Another approach involves the use of trifluoromethyl-containing imines as precursors. For instance, imines can be treated with the Ruppert-Prakash reagent (TMSCF3) in the presence of trifluoroacetic acid (TFA) and potassium bifluoride (KHF2) in acetonitrile to yield α,α-disubstituted piperidines. mdpi.com

| Reagent/Method | Position of Trifluoromethylation | Key Features |

| Mannich Reaction | α-position | Applicable to saturated and aromatic heterocycles, allows for further diversification. eurekaselect.comresearchgate.netbenthamdirect.com |

| Ruppert-Prakash Reagent (TMSCF3) | α-position | Used with imine precursors to create α,α-disubstituted piperidines. mdpi.com |

Trifluoromethyl Group Installation via Diazo Transfer Reactions

Diazo compounds have emerged as versatile reagents for the synthesis of trifluoromethylated heterocycles. Specifically, 2,2,2-trifluorodiazoethane (CF3CHN2) is a key reagent in this context. researchgate.net A notable application is the synthesis of dienes that serve as precursors to 2-(trifluoromethyl)-unsaturated piperidines. This involves the reaction of an N,N-diallylamine with a trifluorodiazo derivative in the presence of a copper catalyst, such as [Cu(F3-acac)2]. mdpi.com The reaction proceeds through the formation of an ylide intermediate, which then undergoes a acs.orgnih.gov-sigmatropic rearrangement to furnish the dienic precursor for the unsaturated piperidine. mdpi.com

Nucleophilic Trifluoromethylation of Pyridinium Cations

The activation of pyridines as pyridinium cations facilitates nucleophilic attack, providing a pathway to substituted piperidines. This strategy has been successfully employed for the synthesis of chiral piperidines and can be adapted for the introduction of trifluoromethyl groups. dicp.ac.cn By converting a pyridine to a pyridinium salt, its susceptibility to nucleophilic attack is increased. dicp.ac.cn This approach has been particularly successful in the asymmetric synthesis of chiral piperidines and offers a promising route for the synthesis of fluorinated analogues. dicp.ac.cn

Stereoselective and Diastereoselective Synthetic Control

Controlling the stereochemistry of fluorinated piperidines is crucial for their application in pharmaceuticals and other areas. Significant efforts have been dedicated to developing methods for the enantioselective and diastereoselective synthesis of these compounds, as well as controlling the orientation of fluorine substituents.

Catalytic Asymmetric Synthesis Approaches for Enantioenriched Products

Several catalytic asymmetric methods have been developed to produce enantioenriched fluorinated piperidines.

Organocatalytic Aza-Michael Addition : A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to an ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed. nih.gov This reaction enables a concise, four-step, stereoselective synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine, which is a key intermediate for certain kinase inhibitors. acs.org

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction : A cross-coupling approach using a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction furnishes enantioenriched 3-piperidines. nih.gov

Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides : The enantioselective fluorination of cyclic allylic chlorides with silver fluoride (B91410) (AgF) has been achieved using a palladium(0) catalyst and a Trost bisphosphine ligand. acs.org This method provides access to highly enantioenriched cyclic allylic fluorides. acs.org

Iridium-Catalyzed Enantioselective Hydrogenation : An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using the MeO-BoQPhos ligand offers a concise route to chiral piperidine-containing compounds with high levels of enantioselectivity. semanticscholar.org

| Catalytic System | Reaction Type | Product Type | Key Features |

| Organocatalyst | Aza-Michael Addition | 3,3-difluoro-4-pyrazolo-piperidine | Concise, four-step synthesis. nih.govacs.org |

| Rhodium Catalyst | Asymmetric Reductive Heck Reaction | Enantioenriched 3-piperidines | High yield and enantioselectivity. nih.gov |

| Palladium Catalyst | Asymmetric Allylic Fluorination | Enantioenriched cyclic allylic fluorides | Uses AgF as the fluoride source. acs.org |

| Iridium Catalyst | Enantioselective Hydrogenation | Chiral 2-alkyl-piperidines | High enantioselectivity. semanticscholar.org |

Diastereoselective Preparation of Fluorinated Piperidines

The diastereoselective synthesis of fluorinated piperidines has been achieved through various hydrogenation strategies.

Dearomatization-Hydrogenation (DAH) Process : A one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of a wide range of substituted all-cis-(multi)fluorinated piperidines. nih.gov

Cis-Selective Hydrogenation : A simple and robust cis-selective hydrogenation of readily available fluoropyridines using a common heterogeneous palladium catalyst yields a broad scope of (multi)fluorinated piperidines. acs.orgnih.gov This method demonstrates chemoselectivity, tolerating other (hetero)aromatic systems. acs.orgnih.gov The resulting fluorinated piperidines can be trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). acs.orgnih.gov

Fluoro-Prins Reaction : The use of DMPU/HF as a nucleophilic fluorination reagent in a fluoro-Prins reaction provides a diastereoselective synthesis of substituted 4-fluoropiperidines with high yields and good cis/trans selectivity. nih.gov

Control of Axial/Equatorial Orientation of Fluorine Substituents

The conformational preference of fluorine substituents on the piperidine ring is a critical aspect of their stereochemistry. Computational and experimental studies have shown that in many fluorinated piperidines, the fluorine atom preferentially adopts an axial orientation. d-nb.infonih.govresearchgate.netresearchgate.net This preference is attributed to a combination of factors, including:

Charge-Dipole Interactions : Strong charge-dipole interactions, such as C-F···H-N+, can stabilize the axial conformation in protonated 3-fluoropiperidinium cations. nih.gov

Hyperconjugation : The fluorine gauche effect, involving electron donation from anti-periplanar C-H bonds into the low-lying σ*C-F orbital, contributes to the stabilization of the axial orientation. nih.gov

Solvation Effects : The polarity of the solvent can play a significant role in the conformational equilibrium. Increasing solvent polarity can favor the more polar axial conformer. nih.gov For example, in Pivaloyl- and tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidine, the fluorine atoms are equatorial in chloroform, but the equilibrium shifts to favor the axial conformation in DMSO. nih.gov

In some cases, such as with 4-fluoropiperidinium salts, the equatorial conformer may be dominant in aqueous solution, suggesting that additional factors can influence the conformational preference. d-nb.infonih.gov

Chemo- and Regioselective Transformations

Achieving selectivity is paramount in the synthesis of complex molecules like fluorinated piperidines. Methodologies that can selectively modify one functional group in the presence of others are highly valuable.

The catalytic hydrogenation of fluorinated pyridines is a direct route to producing fluorinated piperidines. A significant challenge in this approach is the chemoselective reduction of the fluoropyridine ring without affecting other aromatic systems that might be present in the molecule, such as the benzyl (B1604629) group in the target compound.

Recent advancements have demonstrated that palladium-catalyzed hydrogenation can effectively achieve this selectivity. acs.org A protocol utilizing a heterogeneous palladium catalyst allows for the robust and simple transformation of readily available fluoropyridines into valuable fluorinated piperidines. acs.org For instance, the use of Pd(OH)₂ on carbon in combination with a strong Brønsted acid like aqueous HCl in methanol has proven to be an effective system for the hydrogenation of fluoropyridines. acs.org This method successfully reduces the fluoropyridine ring while leaving other aromatic systems, such as benzene and imidazole rings, intact. acs.org The robustness of this method is highlighted by its tolerance to air and moisture, making it highly practical for synthetic applications. acs.org

Another powerful strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. This method facilitates the creation of a wide range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process begins with the dearomatization of the pyridine ring, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov

Table 1: Catalyst Systems for Selective Hydrogenation of Fluoropyridines

| Catalyst System | Aromatic Systems Tolerated | Key Features | Reference |

|---|---|---|---|

| Pd(OH)₂/C, aq. HCl, MeOH | Benzene, Imidazole | Robust, simple, tolerant to air and moisture | acs.org |

Lactam formation is a cornerstone in the synthesis of piperidine rings. Modern approaches focus on achieving high selectivity and extending the utility of this transformation. One such method is a desymmetrization approach, which constructs the piperidine skeleton through selective lactam formation. nih.gov This strategy has been successfully applied to the synthesis of modulators of γ-secretase, demonstrating its utility in medicinal chemistry. nih.gov

The enantioselective synthesis of piperidines can also be achieved starting from chiral non-racemic bicyclic lactams. These chiral lactams are prepared through the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. rsc.org This method provides an enantiodivergent pathway to both (R)- and (S)-2-phenylpiperidine and has been used in the concise synthesis of the piperidine alkaloid (−)-anabasine. rsc.org Furthermore, piperidine and δ-lactam chemicals can be produced from biomass-derived triacetic acid lactone, offering a sustainable route to these important heterocycles. nih.gov

Structural Modifications and Derivatization Strategies of 1 Benzyl 4 Trifluoromethyl Piperidin 4 Ylamine Analogues

Functionalization of the Piperidine (B6355638) Ring System

The direct, site-selective functionalization of a pre-existing piperidine ring is a powerful strategy for generating analogues. researchgate.net Traditional synthetic routes often involve the construction of the ring from acyclic precursors or the hydrogenation of substituted pyridine (B92270) rings. researchgate.net However, modern methods focus on the direct C-H functionalization of the saturated heterocycle, which offers a more efficient path to structural diversity. nih.gov

Rhodium-catalyzed C-H insertion reactions have been shown to be particularly effective for the selective functionalization of piperidine rings at the C2, C3, or C4 positions. nih.gov The site selectivity of these reactions is intricately controlled by the choice of both the N-protecting group on the piperidine and the specific dirhodium catalyst employed. nih.gov For instance, the functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ catalysts can favor substitution at the C2 position. nih.gov In contrast, employing different catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines can direct functionalization to the C4 position. nih.gov The C3 position can be functionalized indirectly through the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a regioselective and stereoselective ring-opening. nih.gov These methodologies allow for the precise introduction of various substituents, such as arylacetate groups, onto the piperidine core, thereby creating a library of positional analogues. nih.gov

| Position | N-Protecting Group | Catalyst | Strategy |

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Functionalization |

| C2 | N-brosyl | Rh₂(R-TPPTTL)₄ | Direct C-H Functionalization |

| C3 | N-Boc | - | Cyclopropanation of N-Boc-tetrahydropyridine & Ring Opening |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Functionalization |

Modifications at the N-Benzyl Moiety and its Impact on Electronic Properties

The N-benzyl group significantly influences the molecule's lipophilicity and can engage in specific binding interactions. Modifications to the aromatic ring of this moiety provide a straightforward method for tuning the electronic properties of the entire compound. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring alters the electron density of the benzylic nitrogen.

Computational studies using density functional theory (DFT) on related N-benzyl structures have demonstrated that substituents can systematically modify molecular reactive properties. biointerfaceresearch.com For example, the introduction of EWGs like nitro or cyano groups can decrease the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby increasing the molecule's electron-accepting power. biointerfaceresearch.com Conversely, EDGs like methoxy (B1213986) or methyl groups raise the HOMO energy, enhancing the electron-donating capacity. biointerfaceresearch.com These electronic perturbations can impact the molecule's acid-base character, hydrogen bonding capability, and potential for cation-π or other non-covalent interactions. Such modifications are crucial for optimizing interactions with biological targets. The introduction of the N-benzyl substituent itself has been shown to influence the physicochemical properties and self-assembling capabilities of related heterocyclic amphiphiles. nih.gov

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on N-Benzyl Moiety |

| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density on the nitrogen; enhances electron-donating properties. |

| -CH₃ (Methyl) | Electron-Donating | Increases electron density on the nitrogen. |

| -H (Unsubstituted) | Neutral | Baseline for comparison. |

| -Cl (Chloro) | Electron-Withdrawing | Decreases electron density on the nitrogen. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Significantly decreases electron density on the nitrogen; enhances electron-accepting properties. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly decreases electron density on the nitrogen; enhances electron-accepting properties. |

Structural Variations at the Trifluoromethyl-Substituted Carbon and Amine Functionality

The C4 position, featuring a quaternary carbon substituted with both a trifluoromethyl group and an amine, is a key locus for structural modification. The primary amine offers a reactive handle for a wide range of derivatization reactions, including acylation, alkylation, reductive amination, and conversion to other functional groups such as amides, sulfonamides, or guanidines.

For example, incorporating the amine functionality into a guanidine (B92328) moiety introduces a group capable of forming multiple hydrogen bonds. The substitution pattern on the guanidine itself can have a significant impact on biological activity. In a series of related piperidine analogues, moving a 4-trifluoromethylbenzyl substituent from the N¹ to the N³ position of the guanidine group resulted in a noticeable decrease in potency against the histamine (B1213489) H₃ receptor. nih.gov Furthermore, modifying the basicity of the guanidine group, for instance by introducing a nitrile substituent, also led to a significant reduction in activity. nih.gov These findings highlight the sensitivity of molecular interactions to subtle structural changes at the C4 amine functionality.

| Compound Modification | Structure | pA₂ Value |

| Parent 1,1-disubstituted guanidine | 1,1-disubstituted with 4-trifluoromethylbenzyl group | 8.49 |

| 1,3-disubstituted guanidine analogue | 1,3-disubstituted with 4-trifluoromethylbenzyl group | 7.97 |

| N²-cyano guanidine analogue | Introduction of a nitrile group to decrease basicity | 7.30 |

Stereochemical Implications of Substituent Patterns on Piperidine Conformation

The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents—either axial or equatorial—is determined by a complex interplay of steric, electrostatic, and hyperconjugative effects. nih.govresearchgate.net The conformational behavior of fluorinated piperidines, which serve as excellent models for the title compound, has been studied in detail. nih.govresearchgate.net

| Compound | Conformer Comparison | ΔG (kcal mol⁻¹) in Gas Phase | ΔG (kcal mol⁻¹) in Water | Dominant Conformer (in Water) |

| 4-Fluoropiperidinium salt (10B) | Axial vs. Equatorial F | +3.0 | +1.0 | Equatorial |

| 3-Fluoropiperidinium salt (1B) | Axial vs. Equatorial F | - | - | Axial |

Data adapted from computational and experimental studies on fluorinated piperidine analogues. A positive ΔG favors the axial conformer. nih.gov

Rational Design of Derivatives for Specific Interaction Profiles

Rational design strategies leverage structural information about a target (structure-based design) or known active molecules (ligand-based design) to create new derivatives with improved properties. The 1-benzylpiperidine (B1218667) scaffold is a common feature in molecules designed for specific biological targets. researchgate.net

One successful strategy involves creating hybrid molecules by connecting the benzylpiperidine scaffold to other known pharmacophores. For example, novel acetylcholinesterase (AChE) inhibitors have been rationally designed by linking benzylpiperidine and hydroxypyridin-4-one scaffolds. researchgate.net This approach aims to combine the binding modes of two different molecular fragments to achieve higher affinity and selectivity. The design process is often guided by computational tools. In silico methods like molecular docking can predict how a designed molecule will bind to a target protein, helping to prioritize synthetic efforts. biointerfaceresearch.comresearchgate.net Molecular dynamics simulations can further clarify the interaction manner and stability of the ligand-protein complex. researchgate.net By analyzing these computational predictions, modifications to the linker, the orientation of the scaffolds, and the substitution patterns on the benzylpiperidine moiety can be made to optimize key interactions with target residues. biointerfaceresearch.com

Mechanistic Studies of Biological Activities Associated with Fluorinated Piperidine Derivatives

Enzyme Inhibition Mechanisms (e.g., MAO-B, Acetylcholinesterase, 11β-HSD1, Kinases)

Derivatives of the fluorinated piperidine (B6355638) scaffold have demonstrated significant inhibitory activity against several key enzyme classes implicated in various diseases.

Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is a critical therapeutic strategy for Parkinson's disease, as it prevents the degradation of dopamine (B1211576). Structure-activity relationship (SAR) studies on related compounds have revealed that the presence and position of a trifluoromethyl group on the benzyl (B1604629) moiety are crucial for potent and selective MAO-B inhibition. nih.gov For instance, substitutions at the para position of the benzyl ring tend to produce more significant activity compared to ortho or meta substitutions. nih.gov Kinetic studies of similar pyridazinobenzylpiperidine derivatives show they act as competitive, reversible inhibitors of MAO-B, with molecular docking studies suggesting that the inhibitor binds within the enzyme's substrate cavity, forming stable π-π stacking interactions with key tyrosine residues (Tyr398 and Tyr326). nih.govresearchgate.net

Acetylcholinesterase (AChE): The benzylpiperidine moiety is a well-established pharmacophore for AChE inhibitors, exemplified by the drug Donepezil. ucl.ac.uknih.gov The mechanism involves the benzylpiperidine group binding to the active site of AChE. Docking studies indicate that the benzyl group forms an aromatic π-π stacking interaction with Trp86, while the charged nitrogen of the piperidine ring can form π-cation interactions with other aromatic residues like Phe338. ucl.ac.uk This dual binding contributes to the high inhibitory activity of these compounds. ucl.ac.uknih.gov Kinetic analyses of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) show a mixed-type inhibition pattern, indicating strong binding to both the free enzyme and the acetyl-enzyme intermediate. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for treating metabolic syndrome and type 2 diabetes. researchgate.netnih.gov While direct mechanistic studies on 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine are limited, numerous potent and selective 11β-HSD1 inhibitors incorporate trifluoromethylphenyl groups into their structure. mdpi.com This suggests that the trifluoromethyl group is a key feature for achieving high inhibitory potency against this enzyme, likely by participating in favorable interactions within the enzyme's active site. researchgate.net

Kinases: Dysregulation of protein kinase activity is linked to cancer and other proliferative disorders. ed.ac.uk Certain derivatives containing the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety have been identified as potent dual inhibitors of ABL and c-KIT kinases. nih.gov The mechanism for these Type II inhibitors involves a distinct hinge-binding interaction, where a hydrogen bond forms between the kinase backbone and the inhibitor. nih.gov This inhibition blocks downstream signaling pathways, leading to the arrest of cell cycle progression and the induction of apoptosis. nih.gov The trifluoromethylphenyl moiety is recognized as a "privileged" structural feature in many potent kinase inhibitors. nih.gov

Table 1: Inhibitory Activities of Related Fluorinated Piperidine Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Key Mechanistic Feature | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)phenyl and Biphenyl-4-yl derivatives | MAO-B | Competitive inhibition; para-trifluoromethyl group enhances activity | IC50 = 0.009 µM (for most potent derivative) | nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Competitive, reversible inhibition; π-π stacking with Tyr398/Tyr326 | Ki = 0.155 µM (for lead compound S5) | nih.govresearchgate.net |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | Mixed-type inhibition; π-π stacking with Trp86 | IC50 = 5.7 nM | nih.govnih.gov |

| 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-...-benzamide | ABL/c-KIT Kinase | Type II inhibition; distinct hinge binding | IC50 = 46 nM (ABL), 75 nM (c-KIT) | nih.gov |

Receptor Binding and Modulation Mechanisms (e.g., Dopamine Receptors, Serotonin (B10506) Receptors)

The benzylpiperidine scaffold is integral to ligands that target monoamine receptors and transporters, playing a role in potential treatments for neurological and psychiatric disorders.

Dopamine Receptors: The dopamine D4 receptor (D4R) is a G-protein coupled receptor highly expressed in brain regions associated with motor control. nih.gov Antagonists of D4R are being investigated for their therapeutic potential. Studies on related piperidine scaffolds show that the basic nitrogen of the piperidine ring is crucial for forming a key interaction with an aspartate residue (Asp115) in the D4 receptor binding pocket. nih.govchemrxiv.org Additional interactions, such as π-π stacking involving the benzyl group, also contribute to binding affinity. chemrxiv.org The introduction of fluorine atoms, for example in 4,4-difluoropiperidine (B1302736) analogs, can modulate the pKa of the piperidine nitrogen, which in turn influences binding potency. chemrxiv.org

Serotonin Receptors and Transporters: The serotonin transporter (SERT) is a primary target for antidepressants. nih.gov For 4-benzylpiperidine (B145979) carboxamide derivatives, structural features significantly influence their inhibitory potency and selectivity for SERT. The nature of the aromatic ring substituent is critical; for instance, compounds with a biphenyl (B1667301) ring show stronger SERT inhibition than those with a diphenyl ring. nih.gov Molecular docking simulations suggest that these ligands bind in a pocket formed by transmembrane domains 1, 3, and 6. nih.gov However, the addition of a benzyl group to the piperidine nitrogen can sometimes hinder the formation of a crucial cation-π interaction with key aspartate or glutamate (B1630785) residues in the SERT binding site, which can decrease affinity. nih.gov

Intracellular Signaling Pathway Modulation (e.g., Apoptosis Induction, Oxidative Stress Inhibition)

Beyond direct enzyme or receptor interaction, fluorinated piperidine derivatives can modulate intracellular signaling pathways, influencing cell survival and stress responses.

Apoptosis Induction: Certain benzylpiperidine derivatives that function as kinase inhibitors can trigger programmed cell death, or apoptosis. nih.gov By blocking the BCR-ABL/c-KIT signaling pathways, these compounds can arrest cell cycle progression and induce apoptosis in cancer cell lines. nih.gov Other N-benzylpiperidine-related structures have been shown to induce apoptosis in benign prostatic hyperplasia cells through a mechanism that is independent of their primary receptor target (α1-adrenoceptor), suggesting they can engage multiple intracellular pathways. nih.gov

Oxidative Stress Inhibition: Oxidative stress results from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them. nih.gov It is implicated in the pathology of neurodegenerative diseases. Some fluorinated benzylpiperidine derivatives have shown neuroprotective properties by shielding cells from oxidative stress and mitochondrial membrane dysfunction. ucl.ac.uk Studies on N-benzyl nitrone derivatives also demonstrate significant radical scavenging ability, indicating that the benzylpiperidine scaffold can be functionalized to produce compounds with potent antioxidant activity. nih.gov

Interaction with Aggregation Processes (e.g., Anti-amyloid aggregation)

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic plaques. Multi-target-directed ligands aim to address several aspects of the disease simultaneously.

Several N-benzylpiperidine derivatives have been designed to possess both cholinesterase inhibition and Aβ anti-aggregation properties. nih.gov The mechanism of anti-amyloid aggregation is not fully elucidated but may involve the inhibitor binding to Aβ monomers or oligomers, thereby preventing their assembly into larger fibrils. Some trifluoromethyl-containing benzylpiperidine compounds have been found to reduce amyloid aggregation, particularly in the presence of AChE, suggesting a synergistic interaction where the compound interferes with the pathological chaperone-like effect of the enzyme on Aβ aggregation. ucl.ac.uk

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are crucial for understanding how specific structural modifications to the this compound scaffold influence its biological activity and provide mechanistic clues.

For Enzyme Inhibition:

MAO-B: The presence of a trifluoromethyl group at the para-position of the benzyl ring is strongly correlated with higher inhibitory potency. nih.gov

AChE: The core 1-benzylpiperidine (B1218667) structure is essential for binding, with the benzyl group providing a key π-π stacking interaction. ucl.ac.uknih.gov

Kinases: The 3-(trifluoromethyl)phenyl moiety is a key feature for potent inhibition, forming part of a "privileged" tail that interacts with the kinase activation loop. nih.gov

For Receptor Binding:

Dopamine/Sigma Receptors: Subtle changes to the piperidine scaffold can dramatically shift selectivity between the D4 receptor and the sigma 1 (σ1) receptor. For example, moving from a 4-hydroxypiperidine (B117109) to an N-methyl-5-indazole derivative can produce highly potent and selective σ1 modulators from a D4 antagonist starting point. chemrxiv.org

Serotonin Transporter: The nature of the aromatic system (e.g., biphenyl vs. diphenyl) and the length of the linker between the piperidine and other functional groups are critical determinants of SERT inhibitory activity. nih.gov

General Trends:

Halogenation: Substitution with halogens on the aromatic rings of both the phenylacetamide and benzyl moieties of related N-(1-benzylpiperidin-4-yl)arylacetamides can increase affinity for sigma-2 receptors while maintaining high affinity for sigma-1 receptors. researchgate.net

Lipophilicity: While a certain degree of lipophilicity is required for activity and blood-brain barrier penetration, excessively high lipophilicity can lead to poor pharmacokinetic properties. Fluorination, particularly with a trifluoromethyl group, is a common strategy to modulate this property effectively. chemrxiv.org

Table 2: Summary of Structure-Activity Relationships for Benzylpiperidine Derivatives

| Structural Moiety/Modification | Effect on Biological Target/Activity | Mechanistic Implication | Reference |

|---|---|---|---|

| para-Trifluoromethyl group on benzyl ring | Increases MAO-B inhibition | Enhances binding affinity in the enzyme active site | nih.gov |

| Benzyl group | Essential for high-affinity AChE inhibition | Provides π-π stacking interactions with aromatic residues (e.g., Trp86) | ucl.ac.uk |

| Piperidine Nitrogen | Crucial for Dopamine D4 receptor binding | Forms an ionic interaction with Asp115 | nih.govchemrxiv.org |

| Aromatic Substituent (e.g., biphenyl vs. diphenyl) | Modulates SERT inhibition potency | Alters binding interactions within the transporter's binding pocket | nih.gov |

| Halogenation of aromatic rings | Increases affinity for sigma-2 receptors | Modifies electrostatic properties influencing receptor binding | researchgate.net |

Applications in Chemical Research and Development

Role as Versatile Synthetic Building Blocks and Intermediates in Complex Organic Synthesis

The utility of 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine as a synthetic building block stems from its distinct structural features, which allow for controlled and specific chemical transformations. The piperidine (B6355638) ring is a common scaffold in pharmacologically active compounds, and the introduction of a trifluoromethyl (CF3) group can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

The primary amine at the C4 position is a key reactive handle for a multitude of synthetic operations. It can readily undergo reactions such as acylation, alkylation, reductive amination, and arylation to form more complex amide, secondary/tertiary amine, or arylamine derivatives. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be selectively removed under various hydrogenolysis conditions. This allows for further functionalization at the piperidine nitrogen late in a synthetic sequence.

The presence of the CF3 group at a quaternary center provides steric hindrance that can influence the stereochemical outcome of reactions at or near the piperidine ring. Its strong electron-withdrawing nature also modulates the basicity of the primary amine. This combination of functionalities makes the compound an attractive intermediate for constructing complex target molecules, particularly in medicinal chemistry where the incorporation of a trifluoromethylated piperidine motif is desired. fluorochem.co.ukmdpi.comresearchgate.net

Table 1: Reactivity and Synthetic Potential of this compound

| Molecular Feature | Reactive Site | Common Synthetic Transformations | Potential Outcome |

|---|---|---|---|

| Primary Amine | -NH₂ | Acylation, Sulfonylation, Alkylation, Reductive Amination | Formation of amides, sulfonamides, and secondary/tertiary amines |

| Piperidine Nitrogen | N-benzyl | Catalytic Hydrogenolysis (Debenzylation) | Free secondary amine for further functionalization |

| Aromatic Ring | Benzyl (B1604629) Group | Aromatic Substitution (e.g., nitration, halogenation) | Modification of the protecting group for tuned reactivity or properties |

Contribution to the Development of Novel Methodologies in Organic Chemistry

While often employed as a substrate in established reactions, the unique steric and electronic properties of this compound and similar structures also make them valuable tools for developing and validating new synthetic methodologies. For instance, the synthesis of sterically hindered amines or compounds with quaternary centers is a persistent challenge in organic chemistry. nih.gov Methodologies aimed at forming carbon-nitrogen bonds at such congested centers could use this compound as a benchmark substrate to test the limits and efficiency of new catalysts or reaction conditions.

Furthermore, the development of novel fluorination or trifluoromethylation reactions could utilize derivatives of this piperidine to explore late-stage functionalization. The compound's well-defined structure allows for clear characterization of reaction products, aiding in the elucidation of reaction mechanisms and the assessment of regioselectivity and stereoselectivity.

Utility in the Exploration of Agrochemical Active Ingredients

The inclusion of trifluoromethyl groups is a highly successful strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The CF3 group can enhance the biological activity, metabolic stability, and cellular membrane permeability of a molecule, leading to more potent and effective products. The piperidine scaffold is also a known component of various bioactive molecules.

Therefore, this compound represents a key building block for the synthesis and exploration of new agrochemical candidates. By incorporating this moiety into various molecular frameworks, researchers can systematically investigate how the trifluoromethylated piperidine unit influences herbicidal or pesticidal activity. Its primary amine allows for its conjugation to other pharmacophores or scaffolds, enabling the creation of diverse libraries of candidate compounds for high-throughput screening. nih.gov

Table 2: Significance of the Trifluoromethyl Group in Agrochemicals

| Agrochemical Example | Compound Class | Role of Trifluoromethyl Group |

|---|---|---|

| Fluazifop-butyl | Herbicide | Enhances herbicidal activity and systemic transport in plants. |

| Fipronil | Insecticide | Key component for binding to insect GABA receptors, increasing potency. |

| Flutriafol | Fungicide | Increases metabolic stability and fungicidal efficacy. |

Application in Materials Science Research, including Fluorinated Ionic Liquids

In materials science, there is growing interest in fluorinated ionic liquids (FILs) due to their unique properties, such as high thermal stability, low surface tension, and the ability to form distinct fluorous phases. unl.ptnih.gov These properties make them suitable for applications as specialized solvents, lubricants, and electrolytes. mdpi.comnih.gov

FILs are composed of a cation and an anion. The cation is often a nitrogen-containing heterocycle. This compound can be readily converted into a cation through protonation or quaternization of its nitrogen atoms. The resulting piperidinium (B107235) cation, featuring both a benzyl group and a trifluoromethyl group, could be paired with various anions (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) to create novel FILs. The trifluoromethyl group is crucial for inducing the self-aggregation and nanosegregation that give FILs their characteristic properties. nih.gov By systematically modifying the structure of the cation using this building block, researchers can fine-tune the physical properties of the resulting ionic liquid for specific applications. unl.pt

Table 3: Potential Contribution of the Compound to Fluorinated Ionic Liquid Properties

| Structural Component | Influence on Ionic Liquid Property |

|---|---|

| Piperidinium Core | Provides the cationic scaffold, influencing viscosity and thermal stability. |

| Trifluoromethyl Group | Induces fluorous phase separation, lowers surface tension, and enhances gas solubility. |

| N-Benzyl Group | Increases steric bulk and hydrophobicity, affecting melting point and miscibility. |

Design of Probes for Biological Target Characterization

Identifying the biological targets of bioactive compounds is a critical step in drug discovery and chemical biology. Chemical probes, such as fluorescent probes or photoaffinity labels, are indispensable tools for this purpose. nih.gov A chemical probe typically consists of three parts: a recognition motif that binds to the target protein, a reporter tag (e.g., a fluorophore), and a linker. nih.gov

The 1-benzyl-4-trifluoromethyl-piperidine scaffold is present in numerous biologically active molecules. If a drug candidate containing this scaffold is identified, this compound can serve as an excellent starting point for designing a chemical probe. The primary amine provides a convenient attachment point for linking a reporter tag (like a fluorescent dye) or a photoreactive group (for photoaffinity labeling) without significantly altering the core structure responsible for target binding. nih.gov By using such probes, researchers can visualize the subcellular localization of the target protein or covalently label it for identification and isolation. nih.gov

Table 4: Components of a Biological Probe Derived from the Subject Compound

| Probe Component | Function | Corresponding Moiety |

|---|---|---|

| Recognition Motif | Binds specifically to the biological target of interest. | The 1-benzyl-4-trifluoromethyl-piperidine core structure. |

| Linker | Spatially separates the recognition motif from the reporter tag. | An alkyl or polyethylene (B3416737) glycol chain attached via the primary amine. |

Future Research Directions and Challenges

Development of Highly Efficient and Sustainable Synthetic Routes for Complex Analogues

A primary challenge in the exploration of trifluoromethyl-substituted piperidines is the development of versatile and efficient synthetic methodologies. nih.gov Current routes can be lengthy and often require harsh conditions or pre-functionalized precursors, limiting the accessible chemical space. nih.gov Future research will likely focus on overcoming these limitations.

One promising strategy is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This approach allows for the one-pot synthesis of highly substituted, all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Another avenue involves the metal-catalyzed hydrogenation of readily available fluoropyridines, although this can be complicated by competing hydrodefluorination reactions. nih.govacs.org The development of new catalytic systems that favor hydrogenation over C-F bond cleavage is a critical goal. nih.gov

Furthermore, the creation of novel, conformationally restricted analogues, such as those based on a 2-azaspiro[3.3]heptane scaffold, presents an opportunity to create unique building blocks for drug design. enamine.netresearchgate.net The simplicity and scalability of synthetic procedures for such analogues are paramount for their widespread adoption. researchgate.net Research into asymmetric synthesis, for instance using intramolecular Mannich-type reactions with chiral auxiliaries, will be crucial for producing enantiopure complex analogues. researchgate.net

| Synthetic Strategy | Advantages | Challenges | Key Research Focus |

| Dearomatization-Hydrogenation (DAH) | High diastereoselectivity; one-pot procedure. nih.gov | Catalyst sensitivity; substrate scope. | Development of more robust and versatile catalysts. nih.gov |

| Heterogeneous Hydrogenation | Use of commercially available catalysts; tolerance for air and moisture. nih.govacs.org | Competing hydrodefluorination reactions. nih.gov | Designing catalytic systems with higher selectivity for C=N over C-F reduction. nih.gov |

| Intramolecular Mannich Reaction | Access to diverse and complex piperidine (B6355638) structures; potential for stereocontrol. researchgate.netmdpi.com | Preparation of specialized precursors. researchgate.net | Asymmetric variants to produce enantiopure compounds. researchgate.net |

| Building Block Approach | Access to conformationally restricted analogues (e.g., spirocycles). enamine.netresearchgate.net | Multi-step synthesis of the initial building blocks. | Streamlining synthesis for multigram-scale production. enamine.netresearchgate.net |

Exploration of Novel Reactivities and Transformations Mediated by Fluorine

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the piperidine ring and the adjacent amine. This electronic influence can be harnessed to explore novel chemical transformations. The fluorine atom's high electronegativity can affect the basicity of the nearby amine and the reactivity of the piperidine skeleton. nih.gov

Future research should investigate transformations that are uniquely enabled or enhanced by the CF3 group. For example, the development of novel C-H functionalization reactions on the piperidine ring could be influenced by the inductive effects of the trifluoromethyl substituent. Mechanistic studies into reactions such as intramolecular C-H trifluoromethoxylation have revealed that transformations can proceed through radical processes or via heterolytic cleavage of N-O bonds, depending on the specific molecular context. nih.govrsc.org Understanding these pathways could inspire new synthetic methods for functionalizing complex amines. nih.govrsc.org The development of new trifluoromethylation and perfluoroalkylation reagents and methodologies remains a key area, with recent advances using reagents like CF3SO2Na offering milder conditions and better functional group tolerance. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of potential analogues of 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine necessitates the use of computational tools to guide synthetic efforts. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. researchgate.net

ML models, particularly deep learning and graph neural networks, can be trained on existing chemical data to predict various properties of novel compounds, including physicochemical characteristics, bioactivity, and metabolic stability. nih.govastrazeneca.com This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. nih.gov AI can also be employed in retrosynthetic analysis, proposing novel and efficient synthetic routes to complex target molecules that may not be obvious to human chemists. acs.org

A significant challenge in this area is the availability of high-quality, large-scale datasets for training ML models. nih.govacs.org Future efforts will require the systematic collection and curation of experimental data. Furthermore, improving ML models to handle the low-data environments often found in cutting-edge drug discovery will be essential. acs.org The use of transfer learning, where knowledge gained from large datasets is applied to smaller, more specific ones, is a promising approach to overcome data scarcity. astrazeneca.com

| AI/ML Application Area | Potential Impact | Key Challenges | Future Directions |

| Property Prediction | Rapidly screen virtual libraries for desired ADME/Tox properties. nih.gov | Data availability and quality; model accuracy. acs.org | Development of models trained on proprietary, in-house data for better performance. acs.org |

| De Novo Drug Design | Generate novel molecular structures with optimized properties. | Ensuring synthetic accessibility of generated structures. | Integration with synthetic planning algorithms. |

| Retrosynthetic Planning | Propose efficient and novel synthetic routes to target compounds. acs.org | Handling complex stereochemistry; predicting optimal reaction conditions. | Improving algorithms for reaction condition recommendation. acs.org |

Expansion of Mechanistic Studies to Uncover Deeper Molecular Interactions

A thorough understanding of the molecular interactions governed by the trifluoromethyl group is crucial for rational drug design. The C-F bond can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can significantly influence ligand-receptor binding.

Future research should employ a combination of experimental and computational methods to elucidate these interactions. High-resolution crystallographic studies of analogues bound to biological targets can provide direct evidence of binding modes. Computationally, techniques such as Density Functional Theory (DFT) can be used to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. rsc.org For example, computational studies have supported an ion pair reaction pathway for OCF3-migration processes in related systems. nih.govrsc.org Understanding the conformational preferences of the fluorinated piperidine ring is also critical, as the orientation of the fluorine atom can impact the molecule's basicity and biological activity. nih.govacs.org

Q & A

Q. Advanced Methodological Approach

- Reaction Path Prediction : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .

- Condition Screening : Machine learning algorithms analyze experimental data (solvent, temperature, catalyst) to recommend high-yield conditions. For example, ICReDD’s workflow integrates computation and experiment to accelerate reaction discovery .

- Stereochemical Control : Molecular docking simulations predict chiral induction effects when using asymmetric catalysts (e.g., chiral auxiliaries in reductive amination).

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify benzyl (δ ~7.3 ppm, aromatic protons) and piperidine (δ ~2.5–3.5 ppm, methylene/methine) signals.

- ¹⁹F NMR : Confirm the trifluoromethyl group (δ ~-60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Advanced Analysis

- X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for structure-activity studies.

- HPLC with Chiral Columns : Assess enantiomeric purity if asymmetric synthesis is employed .

What precautions are necessary when handling this compound in laboratory environments?

Q. Basic Safety Protocols

- PPE : Wear nitrile gloves, safety goggles, and lab coats. The compound may cause skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylated reagents).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. Stability Considerations

- Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to strong acids/bases, which may hydrolyze the piperidine ring .

How does the presence of the trifluoromethyl group influence the compound’s reactivity and biological activity?

Q. Advanced Structure-Activity Insights

- Chemical Reactivity : The electron-withdrawing CF₃ group stabilizes adjacent carbocations, influencing nucleophilic substitution pathways. It also enhances resistance to oxidative metabolism .

- Biological Impact :

What are the challenges in achieving high enantiomeric purity during synthesis, and how can they be addressed?

Q. Advanced Resolution Strategies

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine in reductive amination to induce asymmetry .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer of a racemic intermediate .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak®) for final purification .

In designing biological assays for this compound, what factors should researchers consider to ensure accurate activity assessment?

Q. Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.